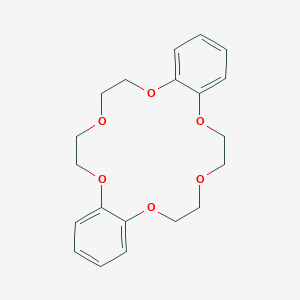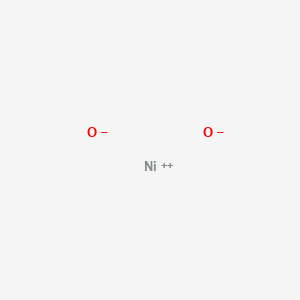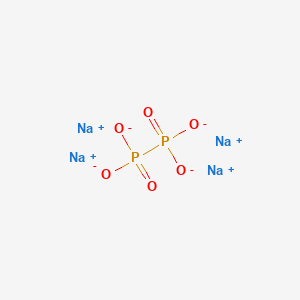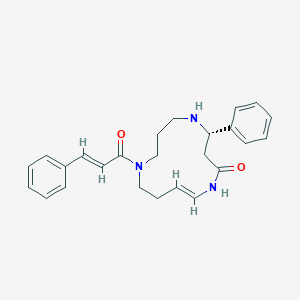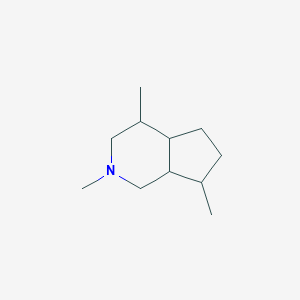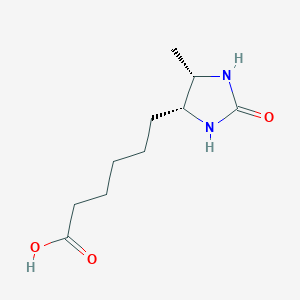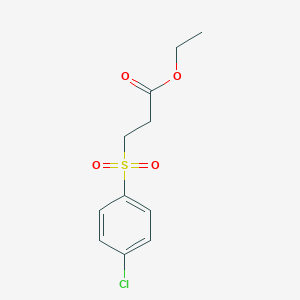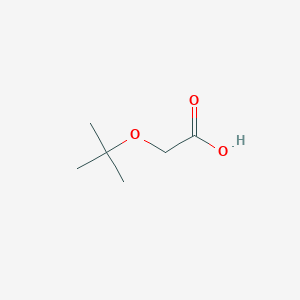
2-(Tert-butoxy)essigsäure
Übersicht
Beschreibung
2-(Tert-butoxy)acetic acid (TBAA) is an organic acid that has been used in various scientific research applications. It is a versatile compound that has a number of unique properties that make it a valuable tool in the laboratory. TBAA has been used in many different experiments, including those involving biochemistry, physiology, and drug development.
Wissenschaftliche Forschungsanwendungen
Chemische Synthese
“2-(Tert-butoxy)essigsäure” wird in verschiedenen Forschungsbereichen eingesetzt, darunter Life Science, Materialwissenschaften und chemische Synthese . Es wird häufig als Reagenz bei der Synthese anderer chemischer Verbindungen verwendet .
Schutzgruppe für Carbonsäuren
Die tert-Butyl-Estergruppe, zu der auch “this compound” gehört, wird häufig als Schutzgruppe für Carbonsäuren verwendet, da sie eine ausgezeichnete Stabilität gegenüber verschiedenen Nukleophilen und Reduktionsmitteln aufweist . Sie lässt sich auch bequem unter sauren Bedingungen entschützen .
Aminosäurefunktionalität
Die tert-Butyl-Estergruppe wird häufig als Schutzgruppe für die Carbonsäurefunktionalität von Aminosäuren verwendet . Dies ist besonders nützlich in der Peptidsynthese, wo Schutzgruppen verwendet werden, um unerwünschte Nebenreaktionen zu verhindern.
Drug Delivery Systems
“this compound” wurde bei der Herstellung von Gewebeskeletten und Drug-Delivery-Systemen verwendet . Dies ist wahrscheinlich auf seine chemischen Eigenschaften zurückzuführen, die es ihm ermöglichen, stabile Strukturen zu bilden, die für diese Anwendungen geeignet sind.
Synthetische Woll- und Seidenersatzstoffe
“this compound” wurde auch bei der Synthese von synthetischen Woll- und Seidenersatzstoffen verwendet . Dies ist wahrscheinlich auf seine Fähigkeit zurückzuführen, Polymere mit Eigenschaften zu bilden, die denen von Naturfasern ähneln.
Bildung stabiler NCAs
“this compound” wurde bei der Bildung stabiler N-Carboxyanhydride (NCAs) verwendet . Die Spontaneität der Reaktionen zur Bildung stabiler NCAs wurde mit zunehmender Peptidlänge erhöht .
Safety and Hazards
Wirkmechanismus
Target of Action
This compound is a derivative of acetic acid, with a tert-butoxy group attached . The specific biological targets and their roles are yet to be elucidated.
Mode of Action
Acetic acid is known to participate in various biochemical reactions, particularly in the production of acetyl-CoA, a key molecule in metabolism . The tert-butoxy group may influence the compound’s reactivity or interaction with its targets.
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 2-(Tert-butoxy)acetic acid are not well-studied. As a small, polar molecule, it is likely to be absorbed and distributed throughout the body. Its metabolism and excretion would depend on its interactions with various enzymes and transport proteins .
Result of Action
It’s reasonable to hypothesize that its effects would be related to its interactions with its targets and its role in biochemical pathways .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules could influence the action, efficacy, and stability of 2-(Tert-butoxy)acetic acid. For instance, extreme pH or temperature conditions might affect the compound’s stability or its interactions with its targets .
Eigenschaften
IUPAC Name |
2-[(2-methylpropan-2-yl)oxy]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O3/c1-6(2,3)9-4-5(7)8/h4H2,1-3H3,(H,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQLILHPGWSURBT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20375469 | |
| Record name | tert-butoxyacetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20375469 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
132.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13211-32-0 | |
| Record name | tert-butoxyacetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20375469 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (tert-Butoxy)acetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


